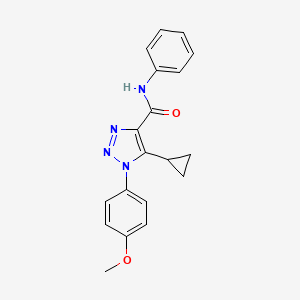

5-cyclopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-1-(4-methoxyphenyl)-N-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-25-16-11-9-15(10-12-16)23-18(13-7-8-13)17(21-22-23)19(24)20-14-5-3-2-4-6-14/h2-6,9-13H,7-8H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBWFNSABOHJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Cycloaddition Reaction: The initial step involves a [3+2] cycloaddition reaction between an alkyne and an azide to form the 1,2,3-triazole ring. This reaction can be catalyzed by copper (CuAAC) or can proceed under thermal conditions.

Functional Group Introduction:

Amidation: The final step involves the amidation of the triazole carboxylic acid with aniline derivatives to form the desired carboxamide

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or other derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-cyclopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Biological Research: The compound is used to investigate biological pathways and molecular targets in various diseases.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. This can lead to the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Substituent Variations and Their Implications

The structural uniqueness of the title compound arises from its substituents. Key analogs (Table 1) highlight how modifications impact properties:

Table 1: Substituent Variations in 1H-1,2,3-Triazole-4-Carboxamide Derivatives

Crystallographic and Conformational Differences

The dihedral angle between the triazole core and aryl substituents critically affects molecular conformation and packing:

- Title compound : A dihedral angle of 87.77° between triazole and 4-methoxyphenyl groups induces a near-perpendicular conformation, reducing π-π stacking but favoring van der Waals interactions .

- ZIPSEY : A smaller angle (32.75° ) enables planar stacking, enhancing crystal density .

- LOHWIP (CSD refcode) : A moderate angle (45.35° ) balances stacking and steric effects .

Table 2: Crystallographic Data Comparison

Physicochemical and Pharmacokinetic Properties

Biological Activity

5-Cyclopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a triazole moiety, and a methoxyphenyl ring. The structural characteristics contribute to its unique biological properties. The presence of the triazole ring allows for potential interactions with various biological targets, while the methoxy group may enhance lipophilicity and receptor binding.

Anticancer Properties

Research indicates that triazole derivatives can exhibit significant anticancer activities. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that triazoles can induce apoptosis in various cancer cell lines through mechanisms such as activation of the p53 pathway and caspase cleavage.

Table 1: Biological Activity Overview

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Antifungal | Inhibition of fungal growth | |

| Antibacterial | Disruption of bacterial cell wall synthesis |

Antifungal and Antibacterial Activities

Triazole compounds are well-documented for their antifungal and antibacterial properties. The mechanism typically involves inhibition of ergosterol synthesis in fungi and disruption of bacterial cell wall integrity. The specific interactions of this compound with these targets are under investigation but are expected to be significant due to the structural similarities with other active triazoles.

Study on Anticancer Activity

A study evaluated the cytotoxic effects of various triazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating their potential as effective anticancer agents. Notably, compounds with similar structural features to this compound showed enhanced activity compared to established chemotherapeutics like doxorubicin .

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinities of this compound with target proteins involved in cancer progression. These studies suggest that the unique steric and electronic properties conferred by the cyclopropyl and methoxy groups may enhance its interaction with specific receptors or enzymes critical for tumor growth .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the triazole ring through a cycloaddition reaction.

- Introduction of the methoxy group via methylation techniques.

- Final carboxamide formation through amide coupling reactions.

Each step requires careful optimization to maximize yield and purity.

Q & A

Q. What is the synthetic methodology for 5-cyclopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide?

The compound is synthesized via a two-step process:

- Step 1 : A click Dimroth reaction between methyl 3-cyclopropyl-3-oxopropanoate and 4-azidoanisole yields 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

- Step 2 : The carboxylic acid intermediate is coupled with 4-chloroaniline using 1,1′-carbonyldiimidazole (CDI) in acetonitrile under reflux . Key parameters include solvent choice (dry acetonitrile), temperature (343 K), and catalyst (CDI). Recrystallization from ethanol ensures purity.

Q. How is the crystal structure of this compound determined, and what are its key features?

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Space group : P21/n (monoclinic, centrosymmetric).

- Torsional angles : The 4-methoxyphenyl and triazole rings are nearly perpendicular (87.77°), driven by steric hindrance from the cyclopropyl group.

- Intermolecular interactions : N–H⋯N and C–H⋯O hydrogen bonds form homodimers and ribbons, stabilizing the crystal lattice . Software used: SHELXL for refinement and OLEX2 for visualization .

Q. What biological activities are associated with 1,2,3-triazole-4-carboxamide derivatives?

These derivatives exhibit:

- Anticancer activity : Inhibition of melanoma (B16) and lung cancer (A549) cell lines via interactions with c-Met kinase .

- Antimicrobial effects : Fungicidal and antibacterial properties linked to the triazole core .

- Calcium channel modulation : Carboxyamidotriazole analogs are studied for their antiproliferative effects .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond lengths, angles) be resolved during refinement?

- Use SHELXL to apply geometric restraints (e.g., DFIX, SIMU) for bond lengths and angles deviating from expected values.

- Validate anisotropic displacement parameters (ADPs) using R1 and wR2 residuals. For example, cyclopropyl C–C bonds in the compound show minor discrepancies (1.457–1.491 Å), resolved via Hirshfeld rigid-bond tests .

- Cross-reference with DFT-optimized geometries to identify outliers .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- DFT calculations (B3LYP/6-31+G* level) show:

- Frontier molecular orbitals : HOMO (-5.9 eV) localizes on the 4-chlorophenyl amide; LUMO (-0.8 eV) resides on the triazole ring, indicating charge-transfer potential.

- Electrophilicity index : 3.2 eV, suggesting moderate reactivity .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

- Case study : Replacing 4-methoxyphenyl with 4-chlorophenyl increases cytotoxicity (IC50 from 12 nM to 8 nM in MCF-7 cells) due to enhanced hydrophobic interactions .

- SAR trends :

- Electron-withdrawing groups (e.g., Cl, Br) improve kinase inhibition.

- Bulky substituents (e.g., cyclopropyl) reduce solubility but enhance membrane permeability .

Q. What experimental strategies validate the compound’s mechanism of action in cancer cells?

- Molecular docking : Simulate binding to tyrosine kinase domains (PDB: 2W0O). Compounds with para-substituted phenyl groups show stronger hydrogen bonding (e.g., –OCH3 forms 2.1 Å interaction with Arg1086) .

- In vitro assays :

- MTT assay : Measure IC50 values against cancer cell lines (e.g., MDA-MB-231).

- Flow cytometry : Assess apoptosis via Annexin V/PI staining .

Methodological Tables

Q. Table 1: Key Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | P21/n | |

| a, b, c (Å) | 10.5673, 8.0182, 21.2318 | |

| β (°) | 95.282 | |

| R1/wR2 | 0.040/0.053 | |

| H-bond interactions | N–H⋯N (2.68 Å), C–H⋯O (2.53 Å) |

Q. Table 2: Cytotoxicity Data for Analogues

| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

|---|---|---|

| Parent compound | 12.4 | 15.7 |

| 4-Chlorophenyl derivative | 8.2 | 9.6 |

| 4-Bromophenyl derivative | 7.9 | 8.8 |

| Doxorubicin (control) | 0.45 | 0.52 |

| Source: Adapted from cytotoxicity assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.